K-Ras ligand-Linker Conjugate 5
Description
K-Ras Conformational States and Functional Cycles
K-Ras functions by cycling between two distinct conformational states: an active state bound to guanosine (B1672433) triphosphate (GTP) and an inactive state bound to guanosine diphosphate (B83284) (GDP). In its active, GTP-bound form, K-Ras interacts with and activates downstream effector proteins, such as RAF kinases and phosphoinositide 3-kinase (PI3K), initiating signaling cascades that promote cell proliferation. The intrinsic GTPase activity of K-Ras, which is significantly enhanced by GTPase-activating proteins (GAPs), hydrolyzes GTP to GDP, returning the protein to its inactive state and terminating the signal. The exchange of GDP for GTP is facilitated by guanine (B1146940) nucleotide exchange factors (GEFs), which switches K-Ras back to its active state in response to upstream signals. This tightly regulated cycle ensures that cell growth and division occur in a controlled manner.
Oncogenic K-Ras Mutations and Their Constitutive Activation Mechanisms
Mutations in the KRAS gene are among the most common in human cancers, particularly in pancreatic, colorectal, and lung cancers. These mutations typically occur at codons 12, 13, or 61. Oncogenic mutations, such as G12C, G12D, and G12V, disrupt the GTPase cycle of the K-Ras protein. These mutations impair the ability of K-Ras to hydrolyze GTP to GDP, even in the presence of GAPs. This results in the K-Ras protein being locked in a constitutively active, GTP-bound state, leading to persistent downstream signaling. This uncontrolled signaling drives hallmark cancer behaviors, including excessive cell proliferation, survival, and tumor growth.
Historical Challenges in Directly Drugging K-Ras
For decades, K-Ras was considered "undruggable." This was due to several factors. The protein has a very smooth surface with no obvious deep pockets to which small molecule inhibitors could bind with high affinity. Furthermore, the picomolar affinity of K-Ras for GTP and GDP makes it incredibly difficult to develop competitive inhibitors that can displace these nucleotides. Early efforts to target K-Ras focused on indirect approaches, such as inhibiting downstream effectors in the signaling pathway. However, these strategies were often met with limited success due to pathway redundancies and feedback mechanisms.
Overview of K-Ras Targeting Pockets: Switch I, Switch II, and Allosteric Sites
The discovery of transient, druggable pockets on the surface of the K-Ras protein has revolutionized the field of K-Ras targeting. Two key flexible regions, known as Switch I and Switch II, are critical for K-Ras function as they change conformation depending on whether GTP or GDP is bound and are directly involved in binding to effector proteins.
Recent breakthroughs have led to the identification of an allosteric pocket located behind Switch II, often referred to as the Switch-II pocket (S-IIP). This pocket is present in the inactive, GDP-bound state of certain K-Ras mutants, most notably K-Ras G12C. Inhibitors that bind to this pocket can lock the protein in its inactive state, preventing it from participating in the GTP-GDP cycle and blocking its oncogenic signaling. Another important region is the Switch I/II pocket, which provides a binding site for inhibitors that can disrupt the interaction of K-Ras with its effector proteins. The K-Ras ligand component of "K-Ras ligand-Linker Conjugate 5" is designed to target one of these pockets, enabling the specific recruitment of the K-Ras protein.
The Role of this compound in PROTAC Technology
As a key component in the synthesis of PROTAC K-Ras Degrader-1, "this compound" is instrumental in the application of PROTAC technology to target K-Ras. PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
The "K-Ras ligand" portion of the conjugate ensures the specific binding to the K-Ras protein, while the "Linker" provides the necessary connection to an E3 ligase ligand, which is added in the subsequent synthesis of the final PROTAC molecule.
Research Findings on PROTAC-mediated K-Ras Degradation
The PROTAC strategy, enabled by molecules like this compound, offers a distinct advantage over traditional inhibition. Instead of merely blocking the function of the oncogenic protein, it leads to its complete removal from the cell. Research on PROTACs derived from such conjugates has shown promising results.
For instance, PROTAC K-Ras Degrader-1, synthesized using this compound, has demonstrated the ability to effectively degrade the K-Ras protein in cancer cell lines. This degradation leads to the suppression of downstream signaling pathways that are critical for cancer cell survival and proliferation.
| PROTAC | Target | E3 Ligase Recruited | Effect in Cancer Cells | Degradation Efficacy |
| PROTAC K-Ras Degrader-1 | K-Ras | Cereblon/VHL | Suppression of MAPK signaling, Inhibition of cell proliferation | Exhibits ≥70% degradation efficacy in SW1573 cells medchemexpress.commedchemexpress.com |
This table represents the activity of the final PROTAC molecule synthesized using this compound.
The development of K-Ras targeting PROTACs represents a significant advancement in the quest to drug this challenging oncogene. By harnessing the cell's own protein degradation machinery, these novel therapeutic agents have the potential to overcome the limitations of traditional inhibitors and provide a new treatment paradigm for K-Ras-driven cancers.
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H59N7O8/c1-42(2,3)57-41(51)49-17-16-48(27-32(49)12-14-43)39-36-13-15-47(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)44-40(45-39)56-30-33-26-34(28-46(33)4)55-25-24-54-23-22-53-21-20-52-19-18-50/h5-11,32-34,50H,12-13,15-30H2,1-4H3/t32-,33-,34+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJHMWJHKMFQGA-DHWXLLNHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OC[C@@H]6C[C@H](CN6C)OCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Proteolysis Targeting Chimera Protac Modality for K Ras Degradation
Core Components of PROTACs: Ligand, Linker, and E3 Ligase Recruiter
PROTACs are heterobifunctional molecules engineered with three essential components that work in concert to achieve targeted protein degradation. nih.govnih.gov "K-Ras ligand-Linker Conjugate 5" itself comprises two of these three fundamental parts. medchemexpress.com
Protein of Interest (POI) Ligand : This component, or "warhead," is designed to specifically bind to the target protein. nih.gov In the case of K-Ras-targeting PROTACs, this ligand engages the K-Ras protein. The development of ligands for various K-Ras mutants, such as G12C and G12D, has been a critical step in creating effective degraders. nih.govacs.orgaacrjournals.org
Linker : The linker is a chemical bridge that connects the POI ligand to the E3 ligase recruiter. nih.gov The composition, length, and attachment points of the linker are crucial, as they significantly influence the formation and stability of the ternary complex between the target protein and the E3 ligase, which in turn affects degradation efficiency and selectivity. nih.govnih.gov Even subtle atomic changes in the linker can dramatically alter a PROTAC's activity. nih.gov
E3 Ligase Recruiter : This "anchor" moiety binds to an E3 ubiquitin ligase, a key enzyme in the cell's protein disposal system. nih.gov By recruiting an E3 ligase, the PROTAC brings it into close proximity with the target protein. nih.gov For K-Ras PROTACs, common E3 ligases recruited include Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govtechscience.com
"this compound" provides the K-Ras binding moiety and the linker, which can then be joined with a ligand for an E3 ligase like VHL or CRBN to create a complete and functional PROTAC degrader. medchemexpress.commedchemexpress.com
Ubiquitin-Proteasome System Hijacking for Protein Degradation
PROTACs function by coopting the cell's natural quality control machinery, specifically the Ubiquitin-Proteasome System (UPS). nih.govresearchgate.net The UPS is the primary pathway for clearing damaged or unnecessary proteins, maintaining cellular homeostasis. nih.govnih.gov
The mechanism proceeds through a series of orchestrated steps:
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the K-Ras protein and an E3 ligase, forming a POI-PROTAC-E3 ligase ternary complex. nih.govrsc.org This induced proximity is an artificial event, bringing together two proteins that would not normally interact. nih.gov
Ubiquitination : Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin—a small regulatory protein—from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the K-Ras protein. rsc.orgresearchgate.net This process is repeated to form a polyubiquitin (B1169507) chain. nih.gov
Proteasomal Degradation : The polyubiquitin chain acts as a tag, marking the K-Ras protein for recognition and degradation by the 26S proteasome, the cell's "garbage disposal." nih.govsyncsci.com
PROTAC Recycling : After the K-Ras protein is destroyed, the PROTAC molecule is released and can bind to another K-Ras protein and E3 ligase, initiating another cycle of degradation. kuleuven.bearvinas.com This catalytic nature means that sub-stoichiometric amounts of the PROTAC can eliminate a large amount of the target protein. kuleuven.be
This process effectively removes both the functional and non-functional (e.g., scaffolding) roles of the K-Ras protein from the cell. nih.gov
Rational Design and Structural Considerations of K Ras Ligand Linker Conjugate 5
K-Ras Recruiting Ligand Moiety
The efficacy of a PROTAC (Proteolysis Targeting Chimera) is fundamentally dependent on its ability to bind to the protein of interest with high affinity and specificity.
The K-Ras recruiting ligand, or "warhead," incorporated into K-Ras ligand-Linker Conjugate 5 is a critical component designed to engage the K-Ras protein. This warhead is based on a pyrido[3,4-d]pyrimidine (B3350098) scaffold. The final molecule, PROTAC K-Ras Degrader-1, includes an acrylamide (B121943) group, which suggests the potential for covalent interaction with the target protein. bio-connect.nl This design strategy is common for targeting specific mutant forms of K-Ras.
The PROTAC synthesized from this compound, PROTAC K-Ras Degrader-1, is specifically designed to target the KRAS G12C mutant protein. chemicalbook.combiosynth.com This is substantiated by its demonstrated efficacy in the SW1573 non-small cell lung carcinoma cell line, which is known to carry a homozygous KRAS G12C mutation. cytion.comnih.govcellosaurus.orgcellosaurus.org The G12C mutation, where glycine (B1666218) at codon 12 is replaced by cysteine, is a prevalent driver mutation in various cancers, including a significant subset of non-small cell lung cancers. cytoskeleton.com
| Cell Line | KRAS Mutation Status |
| SW1573 | Homozygous G12C |
A data table indicating the KRAS mutation status of the SW1573 cell line.
The warhead component of this conjugate targets a specific allosteric pocket on the KRAS G12C protein known as the Switch-II pocket (SIIP). nih.govcytoskeleton.comacs.orgnih.gov This pocket is typically accessible only when the KRAS protein is in its inactive, GDP-bound state. By binding to this site, the ligand prevents the protein from being reactivated and locks it in a conformation that can be targeted for degradation. cytoskeleton.comaacrjournals.org The covalent interaction with the mutant cysteine residue at position 12 further enhances the binding and specificity.
E3 Ubiquitin Ligase Recruiting Moiety
The second key functional component of the final PROTAC is the moiety that hijacks the cellular machinery responsible for protein degradation.
PROTAC K-Ras Degrader-1, synthesized using this compound, incorporates a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. chemicalbook.comtargetmol.commedchemexpress.commedchemexpress.com CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. medchemexpress.com While the conjugate linker is versatile and potentially allows for the attachment of ligands for other E3 ligases like von Hippel-Lindau (VHL), MDM2, or IAP, the characterized PROTAC K-Ras Degrader-1 specifically utilizes the CRBN pathway. nih.govgoogle.com
Chemical Linker Design in this compound
The formation of a stable and productive ternary complex between the target protein (KRAS), the PROTAC, and the E3 ligase (VHL) is essential for efficient ubiquitination and subsequent degradation. The length of the linker is a critical parameter in achieving an optimal conformation for this complex. nih.gov Linkers that are too short may cause steric clashes, preventing the two proteins from binding simultaneously, while excessively long linkers can introduce unfavorable entropic penalties, reducing potency. nih.gov
In the development campaign that led to PROTAC 5 (8o), a series of KRAS-G12D PROTACs were designed and synthesized by connecting analogues of the KRAS inhibitor MRTX1133 with the VHL ligand via linkers of varying lengths and compositions. nih.govacs.org This systematic approach allows for the empirical determination of the optimal linker length that maximizes degradation potency. By evaluating a library of compounds, researchers can identify the linker that best facilitates the cooperative protein-protein interactions within the ternary complex, leading to enhanced stability and degradation efficiency. nih.govdundee.ac.uk This process identified compound 8o as a highly potent and selective degrader, indicating its linker was well-optimized for ternary complex formation. nih.govacs.org
For VHL-recruiting PROTACs like PROTAC 5 (8o), linkers are typically flexible chains composed of PEG or alkyl/ether units. This flexibility allows the molecule to adopt the multiple conformations necessary to successfully bring the two large protein surfaces together. nih.gov The optimization of PROTAC 5 (8o) involved creating a series of compounds where the linker moiety was systematically altered, suggesting a careful exploration of composition to achieve a balance between conformational flexibility and favorable physicochemical properties for cell permeability. nih.govacs.org Studies on other KRAS degraders have shown that subtle changes in linker composition, such as replacing an oxygen atom with a methylene (B1212753) group, can lead to dramatic improvements in degradation potency, highlighting the critical nature of this design element. dundee.ac.uk
The points at which the linker is attached to the warhead and the E3 ligase ligand—known as exit vectors—are critical for PROTAC efficacy. The linker must extend from a solvent-exposed region of each ligand when bound to its respective protein, ensuring it does not disrupt the key binding interactions. researchgate.net
The rational design of PROTAC 5 (8o) and related compounds involved molecular docking studies to identify these optimal attachment sites. nih.gov
On the KRAS-G12D Binder: For the MRTX1133-based warhead, analysis revealed that the N-methyl group of its homopiperazine (B121016) moiety extends into a solvent-exposed region. This provided a strategic and suitable position for attaching the linker without interfering with the inhibitor's binding to the KRAS switch-II pocket. nih.gov
On the VHL Ligand: The VHL ligand has several well-characterized, solvent-exposed positions that can be used as linker attachment points. The design of PROTAC 5 (8o) utilized one of these established exit vectors to connect to the other end of the linker. researchgate.netmdpi.com
This structure-based approach ensures that the final PROTAC can bind both of its target proteins simultaneously and effectively, setting the stage for the formation of a productive ternary complex.
The ultimate measure of a PROTAC's success is its ability to efficiently and selectively degrade its target protein within a cellular environment. The linker's properties are directly correlated with this outcome. A primary goal in the design of PROTAC 5 (8o) was to enhance membrane permeability, a property significantly influenced by the linker. researchgate.netmdpi.com Poor permeability can prevent a PROTAC from reaching its intracellular target, KRAS, which is localized at the inner surface of the plasma membrane. acs.org
Studies demonstrated that structural modifications to the linker and warhead of the KRAS-G12D PROTACs played a critical role in their membrane permeability and, consequently, their degradation activity. nih.govacs.org The optimized compound, PROTAC 5 (8o), proved to be a potent and rapid degrader of KRAS-G12D in a VHL- and proteasome-dependent manner. nih.govacs.org It effectively suppressed the growth of cancer cell lines with the KRAS-G12D mutation and exhibited favorable pharmacokinetic properties in mouse models. nih.govacs.org This demonstrates a clear link between the rational design of the linker, improved physical properties, and potent biological activity.
The table below summarizes the degradation performance of selected KRAS PROTACs, illustrating the high efficiency achieved through rational design.
| Compound | Target | E3 Ligase | DC₅₀ | Dₘₐₓ | Cell Line | Citation |
| PROTAC 5 (8o) | KRAS-G12D | VHL | 38.06 nM | >90% | AsPC-1 | nih.govacs.org |
| LC-2 | KRAS-G12C | VHL | 0.25 - 0.76 µM | ~75-90% | Various | acs.orgrsc.org |
| Compound 3 | pan-KRAS | VHL | 32 nM | 99% | GP5d (G12D) | biorxiv.org |
| PROTAC pan-KRAS degrader-1 | pan-KRAS | VHL | 1.1 nM | 95% | AGS (G12D) | medchemexpress.com |
DC₅₀: Concentration for 50% maximal degradation; Dₘₐₓ: Maximum percentage of degradation.
Synthetic Strategies and Chemical Synthesis of K Ras Ligand Linker Conjugate 5 and Derived Protacs
Convergent and Divergent Synthetic Approaches
Divergent Synthesis: This approach is particularly advantageous for exploring different E3 ligase ligands or linker modifications. In a divergent synthesis, a common intermediate, such as K-Ras ligand-linker conjugate 5, is synthesized in larger quantities. This conjugate, which already contains the K-Ras binding warhead and a linker with a reactive handle, can then be coupled to various E3 ligase ligands in the final steps. This strategy allows for the rapid generation of a diverse set of PROTACs from a single advanced intermediate, facilitating the optimization of the E3 ligase binder and linker properties. acs.org The availability of pre-functionalized intermediates like this compound, which can be used to synthesize degraders like PROTAC K-Ras Degrader-1, points to the utility of this approach. medchemexpress.comtargetmol.commedchemexpress.com
Convergent Synthesis: In a convergent strategy, the main fragments of the PROTAC are synthesized independently and then joined together in one of the final steps. For a K-Ras PROTAC, this would involve three key components:
The K-Ras ligand (e.g., an analogue of MRTX849 or ARS-1620). acs.orgyuntsg.com
The chemical linker, often with two different reactive functional groups.
The E3 ligase ligand (e.g., a von Hippel-Lindau (VHL) or Cereblon (CRBN) ligand). tandfonline.comnih.gov
Functional Group Compatibility and Protecting Group Strategies
The synthesis of complex molecules like this compound and the subsequent PROTACs is a multistep process where functional group compatibility is paramount. The K-Ras ligands, such as Adagrasib (MRTX849), and E3 ligase ligands, like those for VHL, contain multiple reactive sites. nih.govacs.org
Functional Group Tolerance: Modern synthetic methods aim to minimize the use of protecting groups to improve atom economy and reduce step count. For instance, recent syntheses of the Adagrasib core have been developed that avoid transition-metal catalysis and protecting group manipulations. acs.orgconsensus.app One-pot procedures for creating key pyrimidine (B1678525) intermediates demonstrate good to excellent functional group tolerance, accommodating esters, ethers, amines, and alcohols under mild reaction conditions. rsc.org This is crucial when constructing the K-Ras binding portion of the conjugate, as it allows for the presence of various functionalities necessary for binding affinity and selectivity.
Protecting Group Strategies: Despite advances, protecting groups are often indispensable. In the synthesis of VHL ligands, the hydroxyl and carboxylic acid groups of the core hydroxyproline (B1673980) structure are typically protected during intermediate steps to prevent unwanted side reactions. nih.govrsc.org Similarly, when synthesizing the K-Ras ligand portion or attaching the linker, protecting reactive amines or acids is common. For example, the structure of this compound includes a tert-butyl carbamate (B1207046) (Boc) protecting group on a piperazine (B1678402) nitrogen. nih.gov This group is stable under many reaction conditions but can be readily removed at a later stage to allow for conjugation with an E3 ligase ligand. The choice of protecting groups (e.g., Boc for amines, silyl (B83357) ethers for alcohols) is dictated by their orthogonality, meaning one group can be removed without affecting another, allowing for selective deprotection and reaction at specific sites.
Linker Chemistry and Conjugation Methods
The linker component of a PROTAC is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (K-Ras–PROTAC–E3 ligase), ultimately affecting degradation efficiency. acs.orgnih.gov The structure of this compound features a polyethylene (B3416737) glycol (PEG)-based linker, which is common in PROTAC design due to its ability to improve solubility and pharmacokinetic properties. nih.gov
Linker Composition and Length: Linker optimization is a crucial step in PROTAC development. acs.org Linkers can be flexible alkyl chains, more rigid cyclic structures, or PEG chains of varying lengths. The length and composition of the linker determine the relative orientation of the K-Ras protein and the E3 ligase in the ternary complex, which is critical for effective ubiquitination. Studies have shown that both linker length and the point of attachment on the ligands significantly impact degradation potency. acs.orgrsc.org
Conjugation Methods: The formation of K-Ras ligand-linker conjugates and the final PROTACs relies on robust and high-yielding chemical reactions. Standard amide bond formation is a common method, where a carboxylic acid on one component is activated (e.g., with HATU or HOBt/EDC) and reacted with an amine on the other. The presence of a terminal hydroxyl group on the linker of this compound suggests it could be further functionalized, for example, by conversion to an amine or a carboxylic acid, to facilitate coupling with an E3 ligase ligand. nih.gov Another common conjugation method is ether formation. The final step in creating a PROTAC often involves coupling the K-Ras ligand-linker piece with the E3 ligase ligand-linker piece via these well-established reactions.
Purification and Characterization of K-Ras Ligand-Linker Conjugates
After synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and stability of the K-Ras ligand-linker conjugate and the final PROTAC.
Purification: The crude synthetic product is typically purified using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for purifying complex molecules like PROTACs to a high degree of purity (>98%). The choice of solvent gradient and column stationary phase is optimized to achieve the best separation of the desired product from starting materials, reagents, and side products.
Characterization: The structural identity and purity of the final compound are confirmed using a combination of analytical techniques:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the compound, matching the experimentally determined mass to the calculated exact mass, which validates the elemental composition. yuntsg.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule. The chemical shifts, coupling constants, and integration of the signals provide a proton and carbon map of the molecule, confirming the connectivity of the atoms and the successful coupling of the different fragments. nih.gov
Purity Analysis: Analytical HPLC with UV detection is used to determine the purity of the final compound, which is crucial for subsequent biological assays.
Molecular Mechanism of Action of K Ras Degraders Derived from K Ras Ligand Linker Conjugate 5
Formation and Stabilization of the K-Ras-PROTAC-E3 Ligase Ternary Complex
The cornerstone of the PROTAC mechanism is the formation of a ternary complex, which consists of the K-Ras target protein, the PROTAC degrader, and a recruited E3 ubiquitin ligase. acs.orgacs.org K-Ras ligand-linker conjugate 5 is a precursor used to synthesize these PROTACs; it contains a moiety for binding K-Ras and a linker to which a ligand for an E3 ligase (like Cereblon (CRBN) or von Hippel-Lindau (VHL)) is attached. medchemexpress.comtargetmol.commedchemexpress.com
The stability of this K-Ras-PROTAC-E3 ligase complex is paramount for efficient degradation. opnme.com This stability is not merely the sum of the individual binding affinities of the PROTAC for K-Ras and the E3 ligase. Instead, it is often enhanced by "cooperativity," where favorable protein-protein interactions between K-Ras and the E3 ligase, once brought together by the PROTAC, add significant stability to the entire assembly. nanotempertech.combiorxiv.org A high degree of cooperativity is a strong predictor of a PROTAC's degradation efficiency. nanotempertech.combiorxiv.org The chemical linker connecting the two ends of the PROTAC is not just a passive spacer; its length, rigidity, and attachment points are critical for allowing the optimal orientation of K-Ras and the E3 ligase to maximize these favorable interactions. acs.org Computational models and structure-based design are increasingly used to predict and optimize these linker properties to enhance ternary complex stability. opnme.comacs.org
Biophysical Characterization of Ternary Complex Assembly
To dissect the intricate process of ternary complex formation, researchers employ a suite of biophysical techniques. These methods provide quantitative data on the binding affinities, kinetics, and thermodynamics that govern the assembly of the K-Ras-PROTAC-E3 ligase complex, which are crucial for optimizing degrader design. nih.gov
Table 1: Representative Isothermal Titration Calorimetry (ITC) Data for PROTAC Interactions
| Interaction | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| PROTAC with K-RasG12D | 33 | - | - |
| PROTAC with K-Ras (all isoforms) | 740 - 7500 | - | - |
| PROTAC Ternary Complex (PROTAC + VHL + Brd4BD2) | 25 | -10.5 | -1.1 |
This table compiles representative data from multiple sources to illustrate typical binding affinities and thermodynamic parameters observed in PROTAC systems. tandfonline.comacs.orgresearchgate.net The data for K-RasG12D is from a study on the inhibitor KD-8. researchgate.net The pan-K-Ras data is for the inhibitor BI-2852. tandfonline.com The ternary complex data is for the well-characterized Brd4 degrader MZ1. acs.org
Surface Plasmon Resonance (SPR) is a label-free, real-time optical sensing technique used to measure the kinetics of molecular interactions—the rates of association (ka) and dissociation (kd). acs.org In a typical SPR experiment for PROTACs, the E3 ligase is immobilized on a sensor chip. acs.org The PROTAC is then flowed over the chip, either alone to measure its binary interaction with the ligase, or pre-mixed with the K-Ras target protein to measure the formation and dissociation of the ternary complex. acs.org A key advantage of SPR is its ability to determine the half-life of the ternary complex (t1/2), a critical parameter as a more stable, long-lived complex provides a greater opportunity for the E3 ligase to ubiquitinate the target. biorxiv.orgacs.org Studies have shown a good correlation between the dissociation constants (KD) measured by SPR and those from other methods like fluorescence polarization. acs.org
Table 2: Representative Surface Plasmon Resonance (SPR) Data for a Pan-KRAS Degrader
| Interaction | KD (nM) | Ternary Complex Half-life (t1/2) |
| PROTAC Binary Binding (to KRASG12V) | 25 | Not Applicable |
| PROTAC Ternary Complex (PROTAC + VCB + KRASG12D) | 20 | 159 seconds |
This table shows representative kinetic data for a highly cooperative pan-KRAS degrader (compound 2 from the reference), highlighting both its binary affinity for a K-Ras mutant and the dissociation constant and half-life of the ternary complex it forms. biorxiv.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool that provides atomic-resolution information on protein structure, dynamics, and interactions in solution. acs.orgnih.gov For K-Ras degraders, NMR is used to map the binding interfaces. By monitoring chemical shift perturbations in the spectra of an isotopically labeled protein (e.g., K-Ras) upon addition of the PROTAC and the E3 ligase, researchers can identify the specific amino acid residues that form the contact surfaces within the ternary complex. acs.orgnih.gov This structural insight is invaluable for understanding the basis of cooperativity and for rationally designing linkers that position the two proteins for optimal interaction. acs.orgnih.gov
Allosteric Modulation and Conformational Changes Induced by PROTAC Binding
K-Ras is a dynamic molecular switch that cycles between an inactive, GDP-bound state and an active, GTP-bound state. techscience.com The binding of a PROTAC, via its K-Ras ligand, often occurs in an allosteric pocket, such as the switch-II pocket, which is a site distinct from the primary nucleotide-binding site. techscience.comresearchgate.net Binding to this allosteric site can induce or stabilize specific conformations of K-Ras. researchgate.net For example, some inhibitors that bind this pocket have been shown to lock K-Ras in an inactive state, disrupting its ability to bind with downstream effector proteins. researchgate.net
In the context of a PROTAC, these induced conformational changes are critical. The binding of the degrader can reorient key structural elements of K-Ras, which can serve two main purposes. First, it can create a more favorable surface for docking with the recruited E3 ligase, enhancing ternary complex formation. nih.gov Second, it can expose lysine (B10760008) residues on the K-Ras surface, which might otherwise be buried. nih.gov These exposed lysines become accessible targets for the E3 ligase's enzymatic activity. researchgate.net
Target Protein Ubiquitination and Proteasomal Recruitment
The successful formation of a stable ternary complex is the prelude to the final steps of degradation. acs.org The E3 ligase, brought into close and productive proximity to K-Ras, acts as a scaffold to recruit an E2 ubiquitin-conjugating enzyme, which carries an activated ubiquitin molecule. nih.gov The E3 ligase then catalyzes the transfer of this ubiquitin molecule onto one or more of the newly accessible surface lysine residues of K-Ras. researchgate.netnih.gov This process is repeated to build a polyubiquitin (B1169507) chain on the target protein. techscience.com
This polyubiquitin chain is a molecular signal for destruction. techscience.comnih.gov It is recognized by the 26S proteasome, the cell's primary machinery for degrading proteins. acs.org The ubiquitinated K-Ras is then captured, unfolded, and fed into the catalytic core of the proteasome, where it is cleaved into small peptides. nih.gov The PROTAC molecule, having catalyzed this event, is then released and is free to recruit another K-Ras protein, enabling it to act catalytically to destroy many target molecules. biorxiv.orgnih.gov
Catalytic Nature of K-Ras Degradation
Proteolysis-targeting chimeras (PROTACs) are engineered heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system (UPS). medchemexpress.comtechscience.com In principle, these degraders function catalytically, meaning a single molecule of a PROTAC can orchestrate the destruction of multiple target protein molecules. rsc.org This catalytic action is a key advantage of PROTACs over traditional inhibitors, which operate on an occupancy-driven model that requires sustained high concentrations to block a protein's function. rsc.orgmedchemexpress.com
The catalytic cycle of a PROTAC involves several steps:
The PROTAC, containing two distinct ligands connected by a linker, enters the cell. medchemexpress.com
One ligand on the PROTAC binds to the target protein (e.g., K-Ras), and the other ligand binds to an E3 ubiquitin ligase (such as Cereblon or VHL). acs.org
This dual binding brings the target protein and the E3 ligase into close proximity, forming a ternary complex. acs.org
Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the target protein. techscience.com
The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome. techscience.com
Following the ubiquitination event, the PROTAC molecule is released and can bind to another target protein molecule, initiating a new cycle of degradation. rsc.orgmedchemexpress.com
This ability to be recycled for multiple rounds of degradation allows PROTACs to be effective at sub-stoichiometric concentrations. medchemexpress.com
A critical factor that determines the catalytic efficiency of a K-Ras degrader is the nature of the interaction between the degrader and the K-Ras protein. rsc.orgacs.org Early and first-generation degraders targeting the K-Ras G12C mutant often incorporated covalent inhibitors, such as derivatives of MRTX849 or ARS-1620, as their "warhead" for binding to the K-Ras protein. techscience.comacs.orgmdpi.com These covalent warheads form an irreversible bond with the cysteine residue of the K-Ras G12C mutant. acs.org
To overcome this limitation and achieve true catalytic activity, the development of non-covalent or reversible-covalent K-Ras degraders is essential. acs.orgbiorxiv.org A reversible binder would allow the PROTAC to detach after the K-Ras protein is ubiquitinated, freeing it to target additional K-Ras molecules and execute multiple degradation cycles. acs.org This approach is expected to enhance the effects of K-Ras degradation and improve the therapeutic window. acs.org For instance, the development of reversible-covalent PROTACs for K-Ras G12C, such as YF135, has been pursued to combine the benefits of strong, specific binding with the ability to act catalytically. nih.gov
Degraders derived from This compound are designed to function as PROTACs. medchemexpress.comtargetmol.com These molecules incorporate a ligand to recruit an E3 ligase and another ligand to bind to the K-Ras protein. medchemexpress.comtargetmol.com Specifically, PROTAC K-Ras Degrader-1 , which is synthesized from This compound , utilizes a Cereblon (CRBN) E3 ligase ligand to mediate degradation. medchemexpress.commedchemexpress.com The catalytic nature of such a degrader is entirely dependent on whether its K-Ras-binding component is reversible or irreversible. If the K-Ras ligand forms a covalent bond, the degrader will act stoichiometrically; if the binding is non-covalent, it can function catalytically.
Table of Research Findings on K-Ras Degrader Mechanisms
| Compound/Concept | E3 Ligase Recruited | K-Ras Binding Nature | Catalytic Potential | Key Finding | Citation |
|---|---|---|---|---|---|
| General PROTAC | Varies (e.g., CRBN, VHL) | Reversible/Non-covalent | Yes | PROTACs are designed to be recycled, allowing for sub-stoichiometric, catalytic degradation of target proteins. | rsc.orgmedchemexpress.com |
| LC-2 | VHL | Covalent (MRTX849 warhead) | No | As a covalent binder, LC-2 cannot participate in catalytic rounds of degradation, which may limit its potency compared to the parent inhibitor. | rsc.orgacs.org |
| ARS-1620-based PROTAC | CRBN | Covalent (ARS-1620 warhead) | No | Early CRBN-recruiting PROTACs used covalent binders, preventing catalytic recycling. | techscience.comrsc.org |
| Reversible-Covalent PROTAC (e.g., YF135) | VHL | Reversible-Covalent | Yes | Designed to combine strong binding with the ability to dissociate, enabling catalytic degradation of K-Ras G12C. | nih.gov |
| Pan-KRAS Degrader | VHL | Non-covalent | Yes | The use of non-covalent binders is required to degrade a wide range of K-Ras mutants catalytically. | biorxiv.orgmedchemexpress.eu |
| PROTAC K-Ras Degrader-1 | CRBN | Not Specified | Contingent | Efficacy is demonstrated, but its catalytic nature depends on the K-Ras ligand being non-covalent. | medchemexpress.commedchemexpress.com |
Structure Activity Relationship Sar Studies of K Ras Ligand Linker Conjugates
Systematic Modification of K-Ras Ligand Moiety
Initial efforts in developing K-Ras degraders often utilize known K-Ras inhibitors as the starting point for the ligand moiety. For instance, inhibitors that covalently bind to the G12C mutant of K-Ras have been adapted for use in PROTACs. acs.orgelsevierpure.com The point of attachment of the linker to the K-Ras ligand is a critical consideration. For example, with the K-Ras G12C inhibitor MRTX849, a solvent-exposed piperazine (B1678402) substituent provided a suitable attachment site for the linker. techscience.com
Modifications to the K-Ras ligand itself can significantly influence the degradation activity. Studies have shown that even subtle changes to the inhibitor scaffold can impact the formation of a stable ternary complex between K-Ras, the PROTAC, and the E3 ligase, which is essential for efficient degradation. Furthermore, the development of ligands that can target a broader range of K-Ras mutations or even the wild-type protein is an active area of research. healthcare-in-europe.com For example, the degrader ACBI3 has been shown to be effective against 13 of the 17 most common K-Ras mutants. healthcare-in-europe.com
Investigation of E3 Ligase Ligand Modifications
The E3 ligase ligand is the component of the PROTAC that recruits the cellular machinery responsible for protein degradation. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). techscience.comnih.gov
The choice of E3 ligase and the specific ligand used to recruit it can have a profound impact on the degrader's properties. For instance, VHL-recruiting degraders have often been reported to be more efficient at degrading K-Ras mutants compared to their CRBN-recruiting counterparts. researchgate.net Some studies have even noted that CRBN-based degraders targeting K-Ras G12C failed to degrade the endogenous protein, while VHL-based degraders were successful. researchgate.netacs.org
Modifications to the E3 ligase ligand can also influence the stability and cell permeability of the PROTAC. The development of novel ligands for different E3 ligases is an ongoing effort to expand the toolkit for targeted protein degradation and to potentially achieve tissue- or tumor-selective degradation. techscience.comnih.gov
Comprehensive Analysis of Linker Variations (Length, Composition, Point of Attachment)
The linker is not merely a passive spacer but plays a crucial role in the efficacy of a PROTAC. Its length, composition, and point of attachment to the two ligands are critical parameters that require careful optimization. acs.orgresearchgate.net
Length: The length of the linker determines the distance and relative orientation of the K-Ras and E3 ligase proteins within the ternary complex. Studies have shown that there is an optimal linker length for efficient degradation. For example, in the development of the K-Ras G12C degrader LC-2, a screen of various linker lengths revealed that shorter linkers (around 6 atoms) resulted in more robust degradation. acs.org
Composition: The chemical makeup of the linker influences the physicochemical properties of the PROTAC, such as its solubility, cell permeability, and metabolic stability. researchgate.net Linkers can range from simple alkyl chains to more complex structures incorporating polyethylene (B3416737) glycol (PEG) units or rigid heterocyclic rings. The use of more rigid linkers has been shown in some cases to improve potency and pharmacokinetic properties. researchgate.net
Point of Attachment: The specific atoms on the K-Ras and E3 ligase ligands to which the linker is attached are critical. An incorrect attachment point can lead to a non-productive ternary complex where the key lysine (B10760008) residues on the target protein are not accessible for ubiquitination. For instance, in the development of a K-Ras G12C degrader, moving the linker attachment point from a specific nitrogen on the ligand to the pyrrolidine (B122466) ring nitrogen of the VHL ligand was a key optimization step. acs.org
The process of "linkerology," or the systematic optimization of the linker, is often an empirical and iterative process, but it is essential for developing potent and effective degraders. researchgate.net
Elucidation of Degrader Potency, Selectivity, and Efficacy Relationships
The ultimate goal of SAR studies is to understand how molecular modifications translate into improved degrader performance. Key metrics for evaluating K-Ras degraders include:
Potency: This is often measured by the DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved). For example, the degrader YN14 exhibited nanomolar IC₅₀ and DC₅₀ values with a Dₘₐₓ of over 95% in KRAS G12C-mutant cancer cells. nih.gov Another potent degrader, 8o, showed significant KRAS G12D degradation at concentrations as low as 0.1 μM. acs.org
Selectivity: A crucial aspect of a good degrader is its ability to selectively degrade the target protein without affecting other proteins in the cell. This is particularly important for K-Ras, which is part of a family of closely related proteins (H-Ras and N-Ras). Researchers use various techniques, including proteomic analysis, to assess the selectivity of their degraders. acs.org For instance, the degrader 8o was found to be highly selective for KRAS G12D, with minimal effects on other K-Ras mutants or wild-type K-Ras at lower concentrations. acs.org
Efficacy: This refers to the ability of the degrader to produce a desired biological effect, such as inhibiting cancer cell growth or causing tumor regression in animal models. The degrader YN14, for example, demonstrated significant tumor growth inhibition in a xenograft model. nih.gov Similarly, compound 8o showed significant antitumor efficacy in a mouse model of KRAS G12D-driven cancer. acs.orgnih.gov
Preclinical Evaluation of K Ras Degrader Protacs Derived from K Ras Ligand Linker Conjugate 5
In Vitro Cellular Degradation Assays
The primary function of a PROTAC is to eliminate a target protein from the cell. A series of in vitro assays were conducted to characterize the degradation profile of the PROTAC derived from K-Ras ligand-linker conjugate 5.
Concentration-Dependent Degradation (DC50 determination)
The potency of a PROTAC is often quantified by its DC50 value, which represents the concentration of the compound required to achieve 50% of the maximum protein degradation (Dmax). For the PROTAC K-Ras Degrader-1, it has been reported to exhibit a degradation efficacy of greater than or equal to 70% in SW1573 cells. medchemexpress.commedchemexpress.combio-connect.nlmedchemexpress.com While a specific DC50 value for degradation is not publicly available, studies on similar K-Ras G12C PROTACs have reported DC50 values in the nanomolar range, indicating potent degradation capabilities. medchemexpress.com
Table 1: Concentration-Dependent Degradation of K-Ras
| Compound | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC K-Ras Degrader-1 | SW1573 | Not Available | ≥70 |
Note: Specific DC50 value for PROTAC K-Ras Degrader-1 is not available in the reviewed literature. The table reflects the reported degradation efficacy.
Time-Dependent Degradation Kinetics
Understanding the temporal dynamics of protein degradation is crucial for evaluating a PROTAC's therapeutic potential. Studies on PKD-1, the PROTAC derived from this compound, have demonstrated its ability to promote the degradation of the K-Ras G12C protein for up to 72 hours in MIA PaCa-2 pancreatic cancer cells. syncsci.com This sustained degradation suggests a lasting effect of the PROTAC within the cellular environment. Time-course experiments with other K-Ras PROTACs have shown that significant degradation can be observed as early as a few hours after treatment.
Table 2: Time-Dependent Degradation of K-Ras
| Compound | Cell Line | Time Points | Observed Effect |
| PKD-1 | MIA PaCa-2 | Up to 72 hours | Sustained degradation of K-Ras G12C |
Lysosome Inhibition Studies and Proteasome Dependence
PROTACs typically mediate protein degradation through the ubiquitin-proteasome system. To confirm this mechanism for the K-Ras degrader derived from this compound, studies were conducted using inhibitors of the proteasome. Research on PKD-1 demonstrated that its efficacy in degrading the K-Ras G12C protein is at least partially mediated by the 26S proteasome. syncsci.com When the proteasomal process was inhibited, the degradation of the K-Ras protein was significantly reduced, confirming the involvement of the proteasome in the mechanism of action. syncsci.com While lysosomal degradation is another major cellular protein clearance pathway, specific studies investigating the role of lysosome inhibition on the activity of this particular K-Ras PROTAC are not extensively reported in the available literature. However, the strong evidence for proteasome dependence points to the primary mechanism of action.
Off-Target Protein Degradation Assessment
A critical aspect of PROTAC development is ensuring selectivity for the intended target to minimize potential side effects. An ideal PROTAC should not induce the degradation of other cellular proteins. Currently, specific data from comprehensive off-target protein degradation assessments, such as proteome-wide analyses, for the PROTAC derived from this compound are not publicly available. Such studies are essential to fully characterize its selectivity profile.
Biochemical Assays for Downstream Signaling Pathway Modulation
The K-Ras protein is a key node in cellular signaling pathways that drive cell growth and proliferation, most notably the MAPK/ERK and PI3K/AKT pathways. By degrading the K-Ras protein, a PROTAC is expected to inhibit these downstream signaling cascades.
ERK and AKT Pathway Inhibition
Biochemical assays are used to measure the phosphorylation status of key proteins in the ERK and AKT pathways, such as p-ERK and p-AKT, as indicators of pathway activity. Studies on K-Ras PROTACs have shown that the degradation of K-Ras leads to a corresponding decrease in the levels of phosphorylated ERK. medchemexpress.com Although specific quantitative data on the inhibition of the ERK and AKT pathways by the PROTAC derived from this compound are not detailed in the available literature, its demonstrated ability to degrade K-Ras strongly implies a subsequent reduction in the activity of these critical downstream signaling pathways.
RAS-Effector Interaction Disruption
The oncogenic activity of mutant K-Ras is driven by its persistent interaction with downstream effector proteins, such as RAF, PI3K, and RAL-GDS, which activate key signaling pathways like the MAPK cascade, promoting cell proliferation and survival. medchemexpress.com K-Ras inhibitors, the precursors to many PROTACs, are designed to block these interactions. medchemexpress.com By inducing the degradation of the entire K-Ras protein, PROTACs are expected to provide a more profound and sustained inhibition of these oncogenic signals compared to simple inhibition. researchgate.net
While specific studies detailing the disruption of RAS-effector interactions by PROTAC K-Ras Degrader-1 are not yet available, the fundamental mechanism of action for K-Ras degraders involves the elimination of the K-Ras protein, thereby preventing it from engaging with its effectors. For instance, studies on other K-Ras degraders have demonstrated a significant reduction in the levels of phosphorylated ERK (pERK), a key downstream marker of MAPK pathway activation, which serves as a surrogate for the disruption of the Ras-Raf interaction. targetmol.com The degradation of K-Ras effectively removes the scaffold necessary for the assembly of signaling complexes, leading to a comprehensive shutdown of downstream oncogenic signaling.
Cell Proliferation and Viability Assays in K-Ras Mutant Cell Lines
A critical step in the preclinical evaluation of a K-Ras degrader is to assess its ability to inhibit the growth and survival of cancer cell lines harboring K-Ras mutations. PROTAC K-Ras Degrader-1 (PKD-1) has been shown to be a potent degrader of K-Ras, exhibiting over 70% degradation efficacy in SW1573 cells, a human alveolar carcinoma cell line with a KRAS G12C mutation. biorxiv.orgmedchemexpress.com
A more detailed investigation was conducted in the MIA PaCa-2 pancreatic cancer cell line, which also harbors the KRAS G12C mutation. google.comsyncsci.com In this cell line, PKD-1 demonstrated a significant, time-dependent reduction in K-Ras protein levels for up to 72 hours. google.com This degradation of the oncogenic driver protein translated into a potent anti-proliferative effect, with PKD-1 inhibiting the viability of MIA PaCa-2 cells with a half-maximal inhibitory concentration (IC50) of 0.276 µmol/L. google.com Furthermore, treatment with PKD-1 led to cell cycle arrest at the G0/G1 phase and induced apoptosis, confirming its cytotoxic effect on these cancer cells. google.comsyncsci.com
The table below summarizes the in vitro activity of PROTAC K-Ras Degrader-1 in KRAS G12C mutant cell lines.
| Compound Name | Cell Line | KRAS Mutation | Activity | Reference |
| PROTAC K-Ras Degrader-1 (PKD-1) | SW1573 | G12C | ≥70% degradation | biorxiv.org |
| PROTAC K-Ras Degrader-1 (PKD-1) | MIA PaCa-2 | G12C | IC50: 0.276 µmol/L | google.com |
To provide a broader context of the potential of this class of molecules, the following table presents data from other Cereblon-based KRAS G12C PROTACs, demonstrating their activity across a range of cancer cell lines.
| Compound Name | Cell Line | Cancer Type | KRAS Mutation | Activity (IC50/DC50) | Reference |
| BTX-6654 | MIA PaCa-2 | Pancreatic | G12C | DC50: 2.4 nmol/L | aacrjournals.org |
| BTX-7312 | MIA PaCa-2 | Pancreatic | G12C | DC50: 0.5 nmol/L | aacrjournals.org |
Preclinical In Vivo Efficacy Studies in Relevant Animal Models
The ultimate test of a potential anti-cancer agent is its ability to inhibit tumor growth in a living organism. This is typically assessed in preclinical in vivo studies using animal models, most commonly immunodeficient mice bearing human tumor xenografts.
Tumor Growth Inhibition in Xenograft Models
While specific in vivo efficacy data for PROTACs derived directly from "this compound," such as PKD-1, have not been publicly disclosed, preclinical studies on other K-Ras PROTACs have demonstrated promising anti-tumor activity. biosynth.com For instance, the pan-KRAS degrader ACBI3 has been shown to induce tumor regressions in KRAS mutant xenograft mouse models. medchemexpress.com Similarly, another Cereblon-based SOS1 degrader, BTX-6654, which indirectly targets KRAS signaling, has demonstrated dose-dependent tumor growth inhibition in two different KRAS G12C xenograft models. aacrjournals.org These studies provide a strong rationale for the potential in vivo efficacy of potent K-Ras degraders like PKD-1.
The table below presents in vivo tumor growth inhibition data for other representative K-Ras targeting degraders.
| Compound Name | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| ACBI3 | KRAS Mutant | Not Specified | Not Specified | Tumor Regression | medchemexpress.com |
| BTX-6654 | KRAS G12C | Not Specified | Dose-dependent | Correlated with SOS1 degradation | aacrjournals.org |
Target Engagement and Degradation in Tumor Tissues
A key aspect of in vivo studies is to confirm that the drug reaches the tumor and effectively degrades its target protein. This is known as target engagement and pharmacodynamic (PD) analysis. For K-Ras PROTACs, this involves measuring the levels of K-Ras protein in the tumor tissue of treated animals compared to untreated controls.
Again, while specific in vivo target engagement data for PKD-1 is not available, studies with other K-Ras degraders have successfully demonstrated this crucial step. For example, the Cereblon-based SOS1 degrader BTX-6654 showed dose-dependent degradation of its target, SOS1, in tumor tissues from xenograft models, which correlated with its anti-tumor efficacy. aacrjournals.org This provides evidence that PROTACs can be designed to have favorable pharmacokinetic and pharmacodynamic properties, leading to effective target degradation in vivo.
Future Research Directions and Therapeutic Implications
Strategies for Enhancing K-Ras Mutant Selectivity
A primary goal in K-Ras targeting is to selectively eliminate the mutated, cancer-driving forms of the protein while sparing the wild-type (WT) K-Ras, which is essential for normal cell function. The development of covalent inhibitors specifically targeting the KRAS G12C mutation, such as sotorasib (B605408) and adagrasib, has proven the feasibility of allele-specific targeting. ascopubs.orgnih.gov This principle is now being applied to PROTACs. By designing warheads that bind exclusively to the mutated protein, researchers aim to create degraders with high selectivity. For instance, inhibitors that bind to the inactive, GDP-bound state of KRAS G12C can be incorporated into PROTACs to ensure that only the mutant protein is targeted for degradation. nih.govaacrjournals.org This strategy minimizes potential toxicity and side effects associated with inhibiting wild-type RAS proteins.
Development of Pan-K-Ras or Pan-RAS Degraders
In contrast to mutant-selective approaches, there is a significant clinical need for therapies that can target a wide range of K-Ras mutations, as mutations other than G12C (like G12D and G12V) are more prevalent in many cancers. biorxiv.orgbiorxiv.org Pan-KRAS degraders are designed to bind to and promote the degradation of multiple KRAS mutants simultaneously. biorxiv.orgdundee.ac.uk
Recent breakthroughs have led to the development of small molecules that can degrade 13 of the 17 most common oncogenic KRAS alleles. biorxiv.org These pan-KRAS degraders have shown the ability to induce tumor regression in animal models. biorxiv.orgdundee.ac.uk Furthermore, the scope is expanding to pan-RAS degraders, which would target all three major RAS isoforms (KRAS, HRAS, and NRAS). nih.govbiorxiv.org Such agents could address a much broader patient population and potentially overcome resistance mechanisms that involve switching between different RAS isoforms.
| Degrader Type | Target(s) | Key Feature | Representative Compound(s) | Reference(s) |
| Mutant-Selective | KRAS G12C | Covalently binds mutant cysteine | LC-2 (MRTX849-based) | acs.org |
| Pan-KRAS | Multiple KRAS mutants (G12D, G12V, etc.) | Broad activity against prevalent mutations | ACBI3 | dundee.ac.uk |
| Pan-RAS | KRAS, NRAS, HRAS | Targets all RAS isoforms | RMC-6236 (inhibitor) | nih.gov |
| Pan-RAS (enzymatic) | All RAS isoforms and variants | Bacterial enzyme that cleaves RAS proteins | RRSP (RAS/RAP1-specific endopeptidase) | nih.govbiorxiv.org |
Combination Therapies with K-Ras Degrader PROTACs
To enhance anti-tumor activity and overcome resistance, K-Ras degraders are being investigated in combination with other targeted therapies. nih.gov Resistance to KRAS inhibition often involves the reactivation of the MAPK signaling pathway through various feedback loops. nih.govmdpi.com Therefore, combining KRAS degraders with inhibitors of other key signaling nodes is a promising strategy.
Key combination strategies include:
SHP2 Inhibitors : SHP2 is a phosphatase that acts upstream of RAS. Combining a KRAS degrader with a SHP2 inhibitor can block reactivation signals and increase the population of the inactive KRAS-GDP state, making it more susceptible to certain inhibitors. mdpi.com
EGFR Inhibitors : In colorectal cancer, combining KRAS G12C inhibitors with EGFR antibodies like cetuximab has shown promising efficacy. frontiersin.org This approach can be extrapolated to KRAS degraders.
MEK/ERK Inhibitors : Targeting downstream effectors like MEK and ERK provides a direct blockade of the signaling pathway, complementing the upstream degradation of KRAS. mdpi.com
SOS1 Inhibitors : SOS1 is a guanine (B1146940) exchange factor (GEF) that activates KRAS. PROTACs that degrade SOS1 are in development and show synergistic activity when combined with KRAS inhibitors. nih.govaacrjournals.org
BCL-XL PROTACs : A recent study showed that the BCL-XL PROTAC degrader DT2216 acts synergistically with sotorasib in preclinical models, suggesting a potential combination with KRAS degraders. mdpi.com
Addressing Mechanisms of Resistance to K-Ras Degradation
Cancer cells can develop resistance to KRAS-targeted therapies, including degraders, through various mechanisms. nih.gov Understanding and overcoming these resistance pathways is crucial for long-term therapeutic success.
| Resistance Mechanism | Description | Potential Strategy to Overcome | Reference(s) |
| Secondary KRAS Mutations | New mutations arise in the KRAS gene that prevent the degrader's "warhead" from binding effectively. | Develop next-generation or pan-KRAS degraders that can target these new mutations. | nih.govnih.gov |
| KRAS Gene Amplification | Cancer cells produce significantly more of the mutant KRAS protein, overwhelming the degrader's capacity. | Combination therapy to block downstream signaling; increase degrader potency. | mdpi.com |
| Bypass Pathway Activation | Other cancer-promoting pathways (e.g., involving RTKs like MET, EGFR, or the PI3K pathway) are activated to compensate for KRAS degradation. | Combine KRAS degraders with inhibitors of the activated bypass pathways (e.g., RTK inhibitors). | mdpi.comfrontiersin.org |
| E3 Ligase Downregulation | Mutations or reduced expression of the E3 ligase components (e.g., VHL, CRBN) recruited by the PROTAC prevent the formation of a functional degradation complex. | Develop PROTACs that utilize different, alternative E3 ligases. | researchgate.net |
Exploration of Novel E3 Ligases for K-Ras PROTAC Development
The vast majority of PROTACs currently in development, including those for K-Ras, utilize one of two E3 ligases: von Hippel-Lindau (VHL) or Cereblon (CRBN). portlandpress.com While effective, reliance on this pair has limitations, including potential tissue-specific toxicity or resistance if the ligase is downregulated. researchgate.net The human genome contains over 600 E3 ligases, presenting a vast, untapped resource for PROTAC development. portlandpress.com
Future research is focused on identifying and developing ligands for novel E3 ligases. The goals of this exploration are to:
Expand the Toolbox : Having a wider array of E3 ligases allows for the selection of the most appropriate one for a specific cancer type or to avoid resistance.
Improve Tissue Specificity : Some E3 ligases are expressed only in certain tissues. Using these could lead to PROTACs that are active only in cancer cells, reducing side effects in healthy tissues. researchgate.net
Enhance Degradation Efficacy : Different E3 ligases may have varying efficiencies in ubiquitinating and degrading specific target proteins like K-Ras.
Advancements in Linker Chemistry and Bioconjugation Technologies for Improved Degrader Properties
Key advancements include:
Functional Linkers : Moving beyond simple polyethylene (B3416737) glycol (PEG) or alkyl chains, researchers are incorporating rigid structures like piperazine (B1678402)/piperidine rings or alkynes. nih.govfrontiersin.org These can pre-organize the PROTAC into a conformation that is favorable for forming the ternary complex (PROTAC-KRAS-E3 ligase), reducing the entropic penalty of binding and increasing potency. frontiersin.org
Click Chemistry : The use of "click chemistry" reactions allows for the rapid and efficient synthesis of large libraries of PROTACs with diverse linkers, accelerating the identification of optimized degraders. nih.govportlandpress.com
Novel Bioconjugation : New technologies are emerging to deliver PROTACs more effectively. For example, PROTAC-antibody conjugates (PROxAb) are being developed to improve the half-life and specific delivery of PROTACs to tumor cells, potentially accessing difficult targets. yumab.comresearchgate.net This approach combines the precision of antibody therapy with the protein-eliminating power of PROTACs.
Q & A
Q. What are the critical steps in synthesizing and purifying K-Ras ligand-Linker Conjugate 5 for experimental use?
The synthesis involves coupling a K-Ras-targeting ligand to a PROTAC linker using solid-phase or solution-phase chemistry, followed by purification via reversed-phase HPLC. Validation requires mass spectrometry (e.g., LC-MS) to confirm molecular weight and purity ≥95%. Advanced mass spectrometry imaging (MSI) can quantify compound disposition in cellular models .
Q. How do structural modifications to the linker moiety affect the binding affinity of this compound to oncogenic K-Ras mutants (e.g., G12C, G12D)?
Linker length and flexibility influence ternary complex formation between K-Ras, the conjugate, and recruited E3 ligases (e.g., VHL or CRBN). Competitive binding assays (e.g., surface plasmon resonance) and mutagenesis studies can map critical interaction residues, while molecular docking predicts steric compatibility .
Q. What in vitro assays are recommended to evaluate the degradation efficacy of this compound?
Use SW1573 or other K-Ras-mutant cell lines treated with varying conjugate concentrations. Measure K-Ras protein levels via Western blot after 24–48 hours. Normalize to housekeeping proteins (e.g., β-actin) and calculate IC50 values. Include proteasome inhibitors (e.g., MG-132) as negative controls to confirm ubiquitin-proteasome dependency .
Q. How can researchers differentiate between on-target and off-target effects of this compound in cellular models?
Employ rescue experiments with K-Ras overexpression constructs or CRISPR-Cas9-mediated knockout of E3 ligases (e.g., VHL). Pair these with global proteomic profiling (e.g., TMT-MS) to identify non-specific degradation .
Advanced Research Questions
Q. What computational strategies are effective for modeling the interaction between this compound and its target proteins?
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations can predict binding thermodynamics. Integrate cryo-EM or NMR-derived structural data of K-Ras-ligand complexes to refine docking models. Validate predictions with mutagenesis and biophysical assays (e.g., ITC) .
Q. How should researchers address discrepancies in degradation efficacy data across studies using this compound?
Analyze variables such as cell line genetic backgrounds (e.g., RAS/RAF mutation status), conjugate solubility, and assay timepoints. Use meta-analysis tools (e.g., random-effects models) to quantify heterogeneity (I² statistics) and adjust for batch effects via standardized protocols .
Q. What methodologies enable the study of this compound-induced nanoclustering at the plasma membrane?
Super-resolution microscopy (e.g., PALM/STORM) can visualize K-Ras nanodomain reorganization. Combine with fluorescence correlation spectroscopy (FCS) to quantify cluster stability. Use lipid bilayer assays to assess the role of membrane composition in conjugate activity .
Q. How can researchers integrate multi-omics datasets to elucidate the downstream signaling effects of this compound?
Perform transcriptomic (RNA-seq) and phosphoproteomic (LC-MS/MS) profiling post-treatment. Apply pathway enrichment tools (e.g., GSEA, Kinase-Substrate Enrichment Analysis) to identify dysregulated networks. Cross-reference with clinical datasets (e.g., TCGA) to prioritize oncogenic pathways .
Q. What strategies improve the tissue-specific delivery of this compound in vivo?
Conjugate the compound to nanoparticle carriers (e.g., PEGylated liposomes) functionalized with tumor-homing peptides (e.g., RGD). Validate biodistribution via PET/CT imaging with radiolabeled analogs and assess off-target toxicity in murine models .
Q. How do calcium signaling dynamics modulate the interaction between this compound and calcium-binding proteins like Calmodulin?
Use FRET-based biosensors to monitor intracellular Ca²⁺ fluctuations in real time. Co-immunoprecipitation (Co-IP) assays with Ca²⁺ chelators (e.g., BAPTA-AM) can test Calmodulin’s role in conjugate-mediated K-Ras degradation .
Data Management and Reproducibility
Q. What guidelines ensure reproducible quantification of this compound’s effects in preclinical studies?
Follow ARRIVE 2.0 guidelines: report sample sizes, randomization methods, and blinding protocols. Deposit raw data (e.g., blot images, MS spectra) in repositories like Figshare or Zenodo with DOIs. Use version-controlled analysis pipelines (e.g., GitHub) .
Q. How can researchers resolve challenges in linking proteomic and genomic datasets for this compound studies?
Implement FAIR data principles with standardized metadata schemas (e.g., ISA-Tab). Use ontology-based annotation (e.g., GO, CHEBI) for cross-dataset interoperability. Employ federated search tools to aggregate dispersed datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
